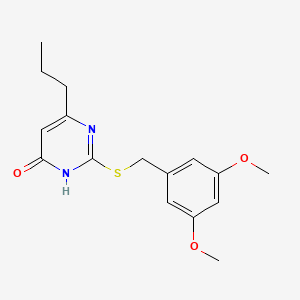![molecular formula C16H19BrN2O5S B2858131 4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate CAS No. 300814-97-5](/img/structure/B2858131.png)
4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate” is a chemical compound with the molecular formula C16H19BrN2O5S . It has an average mass of 431.302 Da and a monoisotopic mass of 430.019806 Da .
Molecular Structure Analysis
The molecular structure of “4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate” is complex, as indicated by its molecular formula C16H19BrN2O5S . The structure includes a bromophenyl group, a dioxo-diazaspirodecan group, and an ethanesulfonate group .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Syntheses and Features of Cyclohexane Derivatives
A study by Ismiyev et al. (2013) explored the synthesis of cyclohexane derivatives with multiple stereogenic centers, highlighting methods that could potentially apply to the synthesis or modification of compounds like "4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate". This research emphasizes the importance of regioselective reactions in creating complex organic molecules, potentially offering pathways for generating novel derivatives or probing the chemical properties of related compounds (Ismiyev et al., 2013).
Medicinal Chemistry and Biological Activity
Carbonic Anhydrase Inhibition by Bromophenol Derivatives
Boztaş et al. (2015) investigated the inhibitory effects of dimethoxybromophenol derivatives, incorporating cyclopropane moieties, on carbonic anhydrase isoenzymes. Although the specific compound is not mentioned, the study’s focus on bromophenol derivatives as enzyme inhibitors could suggest potential research applications in exploring the biological activities of "4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate" (Boztaş et al., 2015).
Material Science and Catalysis
Novel Formazan Derivatives for Optical Applications
Türkoğlu and Cinar (2017) synthesized and characterized novel formazan derivatives with 4-bromophenyl groups, investigating their absorption properties across different solvents. This study suggests potential applications of bromophenyl-containing compounds in the development of materials with specific optical properties (Türkoğlu & Cinar, 2017).
Antimicrobial and Antifungal Agents
Development of Anticancer and Antidiabetic Spirothiazolidines
Flefel et al. (2019) described the synthesis of spirothiazolidine analogs with promising anticancer and antidiabetic activities. This research area could be relevant for exploring the therapeutic potentials of "4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate" and similar compounds (Flefel et al., 2019).
Zukünftige Richtungen
The future directions for research on “4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate” and related compounds could include further investigation into their biological and pharmacological activities . This could involve studying their effects on different cellular components and their potential use in the development of new drugs .
Eigenschaften
IUPAC Name |
(4-bromophenyl) 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O5S/c17-12-4-6-13(7-5-12)24-25(22,23)11-10-19-14(20)16(18-15(19)21)8-2-1-3-9-16/h4-7H,1-3,8-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHYXWQHLZWIME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CCS(=O)(=O)OC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2858048.png)


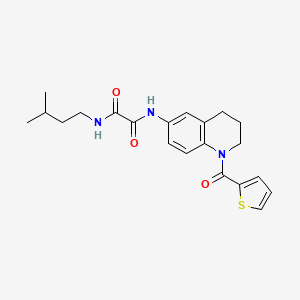

![4,5,6,7-Tetrahydrotriazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2858057.png)
![methyl 4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)benzoate](/img/structure/B2858058.png)
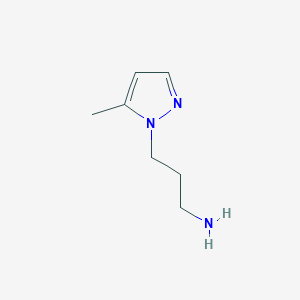
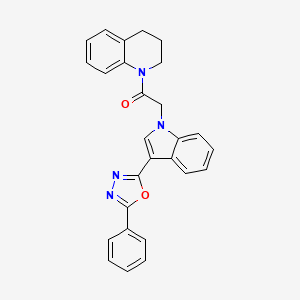

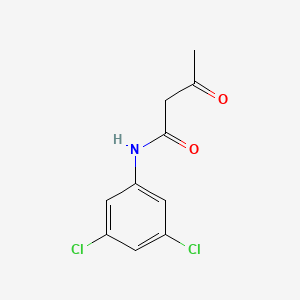
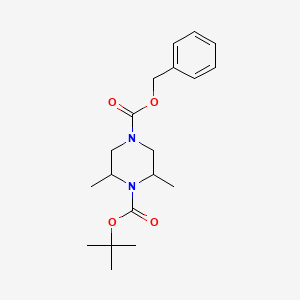
![1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2858070.png)
